![molecular formula C20H34SSi2 B14267036 (2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 136132-57-5](/img/structure/B14267036.png)
(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is an organosilicon compound that features a benzothiophene core substituted with tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene typically involves the silylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism by which 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyldimethylsilyl groups provide steric protection and influence the electronic properties of the benzothiophene core, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(tert-butyldimethylsilyl)-benzene: Similar in structure but lacks the sulfur atom in the benzothiophene core.
1,3-Bis(trimethylsilyl)-benzothiophene: Similar but with smaller silyl groups, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is unique due to the presence of both tert-butyldimethylsilyl groups and the benzothiophene core. This combination provides a balance of steric protection and electronic modulation, making it particularly useful in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
136132-57-5 |
|---|---|
Molecular Formula |
C20H34SSi2 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-2-benzothiophen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H34SSi2/c1-19(2,3)22(7,8)17-15-13-11-12-14-16(15)18(21-17)23(9,10)20(4,5)6/h11-14H,1-10H3 |
InChI Key |
HRXHGLLOGOFODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C2C=CC=CC2=C(S1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


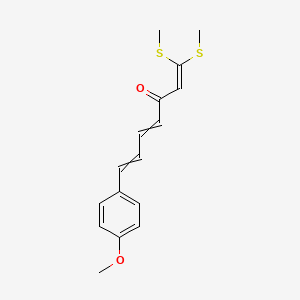

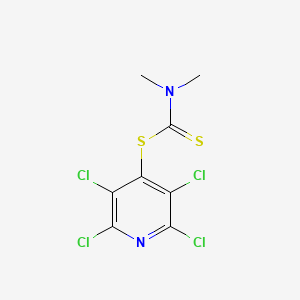
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)

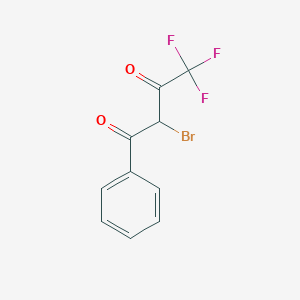
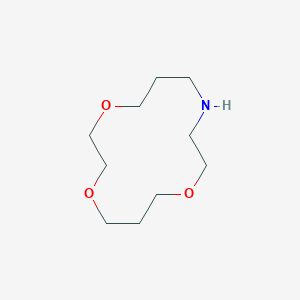
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)

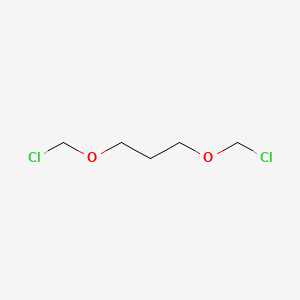

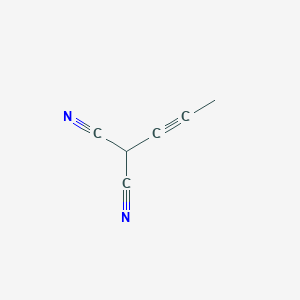
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
